2'-Hydroxy-2,4,4'-trimethoxychalcone

Description

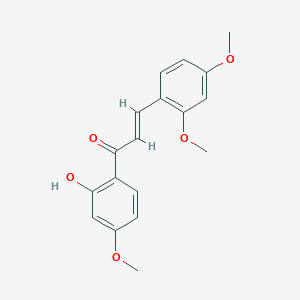

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPWOFLPVWZDX-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345743 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84426-23-3 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2'-Hydroxy-2,4,4'-trimethoxychalcone is a synthetic chalcone compound recognized for its anti-inflammatory and anticancer properties and is applicable in various fields. Chalcones have an α,β-unsaturated ketone structure, contributing to their reactivity and biological functions.

Research Applications

2'-Hydroxy-2,4,4'-trimethoxychalcone interacts with various cellular pathways and has demonstrated significant biological activities. Its applications extend across diverse fields, including pharmaceuticals in drug formulations targeting cancer. Studies indicate it exhibits anti-inflammatory effects in BV2 macrophages . Specifically, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone can inhibit inflammatory enzymes (iNOS, COX-2), reduce nitric oxide production, and decrease the secretion of inflammatory cytokines like TNF-α, IL-1β, and IL-6 . It can also inhibit ROS species production by downregulating NADPH oxidases .

Other research applications include:

- Antimicrobial Activity: Two 2'-oxygenated flavones, 2',5,7-trimethoxyflavone and 2',4',5,6',7-pentamethoxyflavone, were synthesized from 2-hydroxy-4,6-dimethoxyacetophenone and demonstrated antibacterial activity against Bacillus megaterium, Streptococcus β-haemolyticus, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Aspergillus niger and Aspergillus fumigatus .

- Anti-inflammatory and Neuroprotective Effects: 2′-Hydroxy-4-methoxychalcone has antioxidant, anti-inflammatory, and neuroprotective effects . It diminishes lipopolysaccharide-induced oxidative stress and ROS levels by decreasing gp91phox expression and increasing glutathione (GSH) levels, and it attenuates NO, iNOS, and COX-2 levels .

- Inhibiting Acetylcholinesterase: 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones act as inhibitors of human acetylcholinesterase (AChE), with the most active compounds showing IC50 values of 40–85 µM .

Structural Analogs

Several compounds share structural similarities with 2'-hydroxy-2,4,4'-trimethoxychalcone:

| Compound Name | Unique Features |

|---|---|

| 2′-Hydroxy-6′-methoxychalcone | Exhibits strong anti-inflammatory properties |

| 2′-Hydroxy-3,4-dimethoxychalcone | Known for its antioxidant activity |

| 4-Bromo-2′-hydroxy-6′-methoxychalcone | Displays potent anticancer effects |

| 5-Carbomethoxy-4-hydroxy-2-methoxychalcone | Noted for antimicrobial properties |

| 2′-Hydroxy-3,5′,5-trimethoxychalcone | Effective in inhibiting tumor cell proliferation |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

The bioactivity of chalcones is highly dependent on the number and position of hydroxyl and methoxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones

Anti-Inflammatory Activity

- 2'-Hydroxy-3,4,5-trimethoxychalcone (IC50 = 2.26 µM) and its pentamethoxy analog (IC50 = 1.10 µM) are more potent than 2'-Hydroxy-2,4,4'-trimethoxychalcone in suppressing NO production in BV-2 microglial cells . The additional methoxy groups at the 3 and 5 positions (ring A) enhance electron-donating effects, improving interaction with inflammatory targets like iNOS.

- 2'-Hydroxy-3,4,4'-trimethoxychalcone reduces pro-inflammatory cytokines (IL-1α, IL-6, IL-10) but lacks reported IC50 values for direct comparison .

Antioxidant and Cytotoxic Effects

- 2'-Hydroxy-4,4',6'-trimethoxychalcone (flavokawain A) exhibits strong DPPH radical scavenging activity due to the 4,4',6'-methoxy configuration . It also shows cytotoxicity against HL-60 and MCF-7 cells, comparable to 2'-Hydroxy-2,4,4'-trimethoxychalcone .

- The cytotoxic mechanism of 2'-Hydroxy-2,4,4'-trimethoxychalcone involves ROS generation and G2/M cell cycle arrest, similar to 2'-Hydroxy-3,5,5'-trimethoxychalcone .

Structural-Activity Relationships (SAR)

Hydroxyl Group at 2' Position : Critical for hydrogen bonding with biological targets. Present in all compared compounds.

Methoxy Substitutions :

- Para-Methoxy (4,4') : Enhances stability and hydrophobic interactions, as seen in 2'-Hydroxy-2,4,4'-trimethoxychalcone and flavokawain A.

- Meta-Methoxy (3,5) : Increases anti-inflammatory potency by modulating electron density .

- Ortho-Methoxy (2) : May sterically hinder interactions, reducing anti-inflammatory efficacy compared to meta-substituted analogs.

Q & A

Basic: What synthetic methodologies are validated for 2'-hydroxy-2,4,4'-trimethoxychalcone?

Answer:

The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde. For example, alkaline condensation of 2-hydroxyacetophenone with 2,4,5-trimethoxybenzaldehyde yields 2'-hydroxy-2,4,5-trimethoxychalcone, which can be structurally modified to achieve the target compound . Validation relies on spectroscopic methods:

- UV-Vis : Absorption bands at λmax 235, 260, and 365 nm confirm the chalcone skeleton .

- NMR/HR-MS : Used to resolve methoxy and hydroxyl group positions and confirm molecular weight .

Basic: How is structural characterization performed for this chalcone and its derivatives?

Answer:

Advanced spectroscopic and crystallographic techniques are employed:

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., between carbonyl and phenolic oxygens) and lattice interactions .

- 2D-NMR : Distinguishes between regioisomers (e.g., 2'-hydroxy vs. 4'-hydroxy substitutions) .

- HPLC-MS : Validates purity (>95%) and detects degradation products during storage .

Basic: What natural sources yield 2'-hydroxy-2,4,4'-trimethoxychalcone?

Answer:

This chalcone is isolated from plants like Artocarpus fulvicortex, Piper hispidum, and Coreopsis lanceolata. Extraction involves bioassay-guided fractionation using solvents (e.g., ethanol, methanol) followed by column chromatography (silica gel, Sephadex LH-20) . Key markers for identification include retention times in HPLC and characteristic NMR shifts .

Advanced: How does the substitution pattern (hydroxy/methoxy groups) influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- Anti-inflammatory activity : 2'-Hydroxy-3,4,4'-trimethoxychalcone shows IC50 = 2.26 µM in LPS-induced BV2 microglia by suppressing NO production and iNOS expression .

- Cytotoxicity : The 2'-hydroxy group enhances pro-apoptotic effects in cancer cells (e.g., HCT116 colon cancer) via caspase-9 activation .

- Electrophilicity tuning : Methoxy groups at 3,4,4' positions reduce electrophilicity, enabling cytoprotective Nrf2/HO-1 pathway activation in macrophages .

Advanced: What mechanisms explain its dual cytoprotective and cytotoxic effects?

Answer:

The dichotomy arises from cell-type-specific pathways:

- Cytoprotection : In RAW264.7 macrophages, weak electrophilicity triggers non-toxic HO-1 induction via Nrf2, mitigating oxidative stress .

- Cytotoxicity : In cancer cells (e.g., HeLa), mitochondrial apoptosis is induced via BAX/BCL-2 imbalance, cytochrome c release, and caspase-3/7 activation .

Contradiction Note : The same compound may activate opposing pathways depending on redox status and cell lineage .

Advanced: How do researchers resolve data contradictions in anti-inflammatory vs. pro-apoptotic effects?

Answer:

Key strategies include:

- Dose-response assays : Lower concentrations (1–10 µM) favor anti-inflammatory effects, while higher doses (>20 µM) trigger apoptosis .

- Pathway inhibition studies : Co-treatment with Nrf2 inhibitors (e.g., ML385) reverses cytoprotection, confirming pathway specificity .

- Cell viability assays : Parallel testing in non-cancerous vs. cancer cell lines clarifies selective toxicity .

Advanced: What drug delivery systems enhance its therapeutic potential?

Answer:

Polymeric micelles (e.g., PEG-PLA nanoparticles) improve solubility and targeting:

- AS-DK143-NPs : Aspirin-conjugated chalcone nanoparticles reduce HeLa tumor size in xenograft models with minimal toxicity .

- Pharmacokinetics : Nanoformulations increase bioavailability by 3-fold compared to free chalcone in murine models .

Advanced: How is its anti-cancer efficacy validated in vitro and in vivo?

Answer:

- Clonogenic assays : 2'-Hydroxy-2,4,4'-trimethoxychalcone reduces colony formation in HCT116 cells by 80% at 10 µM .

- 3D holotomography : Live-cell imaging confirms mitochondrial fragmentation and lipid droplet accumulation in AS-DK143-NP-treated HeLa cells .

- Xenograft models : Tumor volume inhibition rates exceed 60% in breast cancer models .

Advanced: What analytical methods ensure quality control in chalcone studies?

Answer:

- HPLC-DAD : Quantifies purity (>98%) using C18 columns with methanol/water gradients .

- LC-MS/MS : Detects trace impurities (e.g., flavanone byproducts) at ppm levels .

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor chalcone decomposition over 6 months .

Advanced: How do researchers address solubility challenges in biological assays?

Answer:

- Co-solvents : DMSO (≤0.1% v/v) maintains compound stability without cell toxicity .

- Cyclodextrin inclusion complexes : Enhance aqueous solubility by 50-fold .

- Prodrug design : Acetylation of the 2'-hydroxy group improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.